molecular formula C14H7Br3O3 B14160233 2,4-Dibromo-6-formylphenyl 3-bromobenzoate CAS No. 5844-77-9

2,4-Dibromo-6-formylphenyl 3-bromobenzoate

Cat. No.: B14160233
CAS No.: 5844-77-9
M. Wt: 462.91 g/mol
InChI Key: ZRFCPLXNCAKHIG-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-formylphenyl 3-bromobenzoate is an organic compound with the molecular formula C14H7Br3O3. It is a brominated ester derivative of benzoic acid, characterized by the presence of bromine atoms and a formyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-formylphenyl 3-bromobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 6-formylphenyl benzoate, followed by esterification with 3-bromobenzoic acid. The reaction conditions often require the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-formylphenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or ether.

Major Products

Scientific Research Applications

2,4-Dibromo-6-formylphenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-formylphenyl 3-bromobenzoate depends on its chemical structure and the specific reactions it undergoes. The bromine atoms and formyl group play crucial roles in its reactivity. For example, the formyl group can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted modifications and functionalization, making it a valuable compound in various research fields .

Properties

CAS No.

5844-77-9

Molecular Formula

C14H7Br3O3

Molecular Weight

462.91 g/mol

IUPAC Name

(2,4-dibromo-6-formylphenyl) 3-bromobenzoate

InChI

InChI=1S/C14H7Br3O3/c15-10-3-1-2-8(4-10)14(19)20-13-9(7-18)5-11(16)6-12(13)17/h1-7H

InChI Key

ZRFCPLXNCAKHIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)C=O

Origin of Product

United States

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